molecular formula C24H19ClO5 B371342 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate CAS No. 331461-54-2

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate

Cat. No.: B371342
CAS No.: 331461-54-2
M. Wt: 422.9g/mol
InChI Key: KMPULMSHNFVSPZ-RIYZIHGNSA-N
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Scientific Research Applications

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate typically involves the reaction of 4-chlorobenzoic acid with 4-[3-(2,4-dimethoxyphenyl)acryloyl]phenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or bromo derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClO5/c1-28-21-13-7-17(23(15-21)29-2)8-14-22(26)16-5-11-20(12-6-16)30-24(27)18-3-9-19(25)10-4-18/h3-15H,1-2H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPULMSHNFVSPZ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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